3-(methoxymethyl)-5-methyl-1,2-oxazole
Description
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
3-(methoxymethyl)-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C6H9NO2/c1-5-3-6(4-8-2)7-9-5/h3H,4H2,1-2H3 |
InChI Key |
VPCWMMUBQDBJCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)COC |
Origin of Product |
United States |
Preparation Methods
Hantzsch Oxazole Synthesis
The Hantzsch method is a classical approach for constructing oxazole rings. For 3-(methoxymethyl)-5-methyl-1,2-oxazole, this involves reacting α-haloketones with amides or nitriles. A modified protocol derived from substituted oxazole syntheses (e.g., J-Stage methods) employs ethyl isocyanoacetate as a key reactant.
Procedure :
-
Reactants : Ethyl isocyanoacetate (9 mmol), methyl glyoxal (10 mmol), and diethyl cyanophosphonate (11 mmol) in DMF at −15°C.
-
Cyclization : Triethylamine (10 mmol) is added to facilitate deprotonation and cyclization.
-
Workup : The intermediate oxazole is extracted with ethyl acetate and purified via chromatography.
Key Insight : This method avoids carboxylic acid byproducts by omitting hydrolysis steps, directly yielding the methoxymethyl-substituted oxazole.
Post-Cyclization Functionalization
Methylation of Hydroxymethyl Intermediates
A two-step approach synthesizes the target compound by first forming a hydroxymethyl precursor, followed by etherification.
Step 1: Synthesis of 3-(Hydroxymethyl)-5-methyl-1,2-oxazole
-
Robinson-Gabriel Cyclodehydration :
Step 2: Williamson Ether Synthesis
-
Reagents : Hydroxymethyl oxazole (1 equiv), methyl iodide (1.2 equiv), K₂CO₃ (2 equiv) in DMF.
-
Conditions : 60°C for 12 hours.
Nucleophilic Substitution of Chloromethyl Precursors
Chloromethylation and Methoxylation
This route utilizes a chloromethyl intermediate, enabling direct substitution with methoxide.
Step 1: Chloromethylation
-
Reactants : 5-Methyl-1,2-oxazole (1 equiv), chloromethyl methyl ether (1.5 equiv), Lewis acid (e.g., ZnCl₂).
-
Conditions : Reflux in dichloromethane for 6 hours.
Step 2: Substitution
-
Reagents : 3-(Chloromethyl)-5-methyl-1,2-oxazole (1 equiv), NaOCH₃ (2 equiv) in methanol.
-
Conditions : 25°C for 24 hours.
Comparative Analysis of Methods
Industrial-Scale Considerations
Continuous Flow Synthesis
Modern production employs flow reactors to enhance efficiency:
Solvent and Catalyst Recycling
-
DMF Recovery : Distillation reclaims >90% solvent.
Challenges and Optimization
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions: 3-(methoxymethyl)-5-methyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups into the compound .
Scientific Research Applications
3-(methoxymethyl)-5-methyl-1,2-oxazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Isoxazole derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)-5-methyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Key Observations :
- Halogenated Derivatives (e.g., bromo- or chloro-substituted) exhibit higher molecular weights and increased reactivity, making them valuable intermediates for cross-coupling reactions .
- Aromatic Substituents (e.g., phenyl or methoxyphenyl groups) enhance biological activity, as seen in 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole, which demonstrates fungicidal properties .
- Polar Groups (e.g., methoxymethyl or sulfonyl) may improve solubility and pharmacokinetic profiles, though experimental data for the target compound remains speculative.
Q & A
Q. What are the optimal synthetic routes for 3-(methoxymethyl)-5-methyl-1,2-oxazole in laboratory settings?
The compound can be synthesized via [3+2] cycloaddition reactions or multi-step protocols involving substituted oxazole precursors. A common approach involves reacting ketones with nitrile oxides under controlled conditions (e.g., low temperatures, sodium methoxide catalysis) to form the oxazole core . For methoxymethyl substitution, nucleophilic substitution reactions (e.g., using methoxymethyl chloride) on pre-functionalized oxazole intermediates are recommended. Reaction optimization should prioritize yield and purity, monitored by HPLC or GC-MS .
Q. How can the structural integrity of this compound be verified post-synthesis?
Combine spectroscopic techniques:
- NMR : Analyze and spectra to confirm substitution patterns (e.g., methoxymethyl resonance at δ ~3.3 ppm for OCH and δ ~4.5 ppm for CHO) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths and angles, especially for verifying stereochemistry in chiral analogs .
- HRMS : Validate molecular weight and fragmentation patterns .
Q. What are the key physicochemical properties influencing reactivity?
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Perform docking studies using software like AutoDock Vina to predict interactions with target proteins (e.g., enzymes or receptors). Focus on substituent effects:
- The methoxymethyl group’s steric bulk and hydrogen-bonding capacity can be modified (e.g., replacing -OCH with -OCF) to optimize binding affinity .
- Compare torsional energy barriers of the oxazole ring with analogs (e.g., 1,2,4-oxadiazoles) to assess conformational flexibility .
Q. What strategies resolve contradictions in reported biological activity data for oxazole derivatives?
Systematically evaluate variables:
- Assay conditions : Differences in cell lines (e.g., MCF-7 vs. A549) or incubation times may explain discrepancies .
- Compound stability : Test degradation under assay conditions (e.g., pH, temperature) via LC-MS to rule out false negatives .
- Metabolite interference : Use metabolic inhibitors (e.g., cytochrome P450 blockers) to isolate parent compound effects .
Q. How can reaction mechanisms for methoxymethyl group functionalization be elucidated?
Employ kinetic isotope effects (KIE) and DFT calculations to probe transition states. For example, deuterate the methoxymethyl CH group to track substitution pathways (SN1 vs. SN2). Isotopic labeling (e.g., ) in the methoxy group can clarify hydrolysis pathways .
Q. What advanced techniques characterize interactions with biological targets?
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (k/k) to proteins like human serum albumin .
- Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution for mechanistic insights .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
Methodological Considerations
Q. How to optimize reaction yields in multi-step syntheses?
- Stepwise monitoring : Use TLC or inline IR spectroscopy to track intermediates .
- Catalyst screening : Test Pd/C, Ni, or organocatalysts for cross-coupling steps .
- Workflow automation : Employ flow chemistry for hazardous steps (e.g., bromination) to improve safety and reproducibility .
Q. What analytical workflows validate purity for in vivo studies?
Q. How to address solubility challenges in biological assays?
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles for sustained release .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
